molecular formula C27H27N5O3 B14779348 N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide

N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide

Cat. No.: B14779348
M. Wt: 469.5 g/mol
InChI Key: JHJNPOSPVGRIAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide involves multiple steps, starting from the appropriate pyridine and pyrazine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced pyrazine derivatives, and substituted analogs of the original compound .

Scientific Research Applications

N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide involves the inhibition of the platelet-derived growth factor receptor (PDGFR). This inhibition blocks the signaling pathways that lead to the proliferation and migration of smooth muscle cells, which are key processes in the development of pulmonary arterial hypertension. The compound binds to the ATP-binding site of PDGFR, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide is unique in its specific application for pulmonary arterial hypertension, whereas the similar compounds listed above are primarily used in cancer therapy. Its selectivity for PDGFR and its efficacy in reducing pulmonary arterial pressure make it a valuable compound in cardiovascular research and treatment .

Properties

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

IUPAC Name

N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide

InChI

InChI=1S/C27H27N5O3/c1-17-10-21(14-28-13-17)27(33)31-22-7-5-6-19(11-22)18(2)30-26-16-29-15-23(32-26)20-8-9-24(34-3)25(12-20)35-4/h5-16,18H,1-4H3,(H,30,32)(H,31,33)

InChI Key

JHJNPOSPVGRIAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)C(C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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